N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
Properties
CAS No. |
1848-73-3 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |
InChI Key |
DYEPYIYOTWRPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
General Synthetic Strategy
The synthesis of 4,5-dihydro-1H-imidazol-2-amine derivatives typically involves the formation of the imidazoline ring through cyclization reactions of appropriate precursors such as amidines, diamines, or amino-substituted intermediates with aldehydes or other carbonyl compounds. The key step is the construction of the N–C–N moiety characteristic of the imidazoline ring.
For this compound, the 4-chlorophenyl group is introduced via an arylamine precursor or by nucleophilic substitution on an imidazoline intermediate.
Specific Synthetic Routes
Cyclization of 4-chloroaniline with Ethylene Diamine Derivatives
One common approach involves reacting 4-chloroaniline with ethylene diamine or its derivatives under conditions that promote ring closure to form the imidazoline ring. This can be achieved by condensation with suitable aldehydes or through Mannich-type reactions.
Synthesis via Reaction of 2-Aminoimidazoline Precursors with 4-Chlorophenyl Halides
Another method includes the preparation of 2-amino-4,5-dihydro-1H-imidazole intermediates, which are then N-arylated using 4-chlorophenyl halides under nucleophilic aromatic substitution conditions or via palladium-catalyzed cross-coupling reactions.
Mannich Reaction-Based Synthesis
Mannich reactions involving 4-chloroaniline, formaldehyde, and ethylenediamine derivatives have been reported to yield this compound or its analogs. This approach allows for the introduction of the 4-chlorophenyl group and the imidazoline ring in a one-pot manner.
Representative Example from Literature
A study reported the synthesis of N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine derivatives, which are structurally related to this compound. In this work, the imidazoline ring was formed by reacting heteroaryl amines with formaldehyde and morpholine under mild conditions. The 4-chlorophenyl analog can be prepared similarly by substituting the heteroaryl amine with 4-chloroaniline.
Reaction Conditions and Yields
Typical reaction conditions for the synthesis involve:
- Solvents: Methanol, ethanol, or dimethylformamide (DMF)
- Temperature: Room temperature to reflux (20°C to 80°C)
- Reaction time: 2 to 4 hours
- Catalysts or additives: Sometimes mineral acids or bases such as NaOH or triethylamine are used to promote cyclization
- Purification: Recrystallization from ethanol or methanol
Yields reported for related imidazoline derivatives range from moderate to good (40–70%) depending on the exact method and substituents.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 4-chloroaniline with ethylene diamine derivatives | 4-chloroaniline, ethylene diamine, aldehyde | Methanol, reflux, 2–4 h | 50–65 | Direct ring closure; requires control of pH |
| Mannich reaction | 4-chloroaniline, formaldehyde, ethylenediamine | Methanol, room temp, 2 h | 40–60 | One-pot synthesis; mild conditions |
| N-Arylation of 2-aminoimidazoline | 2-aminoimidazoline, 4-chlorophenyl halide | DMF, base, 60–80°C, 3–5 h | 45–70 | Cross-coupling or nucleophilic substitution |
| Reaction of 4-chloroaniline with formaldehyde and morpholine (analogous) | 4-chloroaniline, formaldehyde, morpholine | Methanol, room temp, 2 h | ~60 | Based on morpholinyl derivatives synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: this compound N-oxide
Reduction: this compound amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential, with activity varying based on the position of substituents on the phenyl ring . N-(4-chlorophenyl) derivatives, along with N-(4-fluorophenyl) and N-(3-bromophenyl) chloroacetamides, exhibit high lipophilicity, facilitating their passage through cell membranes and making them promising for combating Gram-positive bacteria and pathogenic yeasts .
Biological Applications
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has a significant role in treatment . 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine interacts with adrenergic receptors, modulating their activity and affecting physiological processes through enzyme inhibition and signaling cascade activation.
Medicinal Applications
Research suggests the potential of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine in treating conditions like hypertension and diabetes because it interacts with specific receptors. Certain 2-aminoimidazole derivatives are present in FDA-approved bioactive molecules, such as histamine receptor antagonists, anthelmintic drugs, and DPP-4 inhibitors for type 2 diabetes treatment .
Synthesis of related compounds
The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with EMCA leads to 2,3-dihydroimidazo[1,2-a]pyrimidines and represents one of the synthetic methods of this . Imidazoles can be formed by combining a C2–N3 fragment with a N1–C4–C5 unit .
Cytotoxicity Testing
4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide inhibits the growth of cervical cancer SISO and bladder cancer RT-112 cell lines . N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide has selectivity towards the SISO cell line and induces apoptosis .
Antimicrobial Activity
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Substituent Effects on Basicity and Electronic Properties
The basicity (pKa) of aryl-substituted imidazolines is highly dependent on the electronic nature of substituents. For example:
- N-Phenyl-4,5-dihydro-1H-imidazol-2-amine (pKa ~8.2): The unsubstituted phenyl group provides moderate basicity due to neutral resonance effects.
- N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (pKa ~6.8): The electron-withdrawing nitro group reduces basicity by destabilizing the protonated form .
- N-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine : The chloro substituent, though weakly electron-withdrawing, slightly lowers pKa (~7.5) compared to the phenyl analogue but retains higher basicity than nitro derivatives .
Table 1: Substituent Effects on Basicity
| Compound | Substituent | pKa |
|---|---|---|
| N-Phenyl derivative | -H | ~8.2 |
| N-(4-Chlorophenyl) derivative | -Cl | ~7.5 |
| N-(4-Nitrophenyl) derivative | -NO₂ | ~6.8 |
Spectroscopic and Computational Insights
Vibrational spectroscopy (FTIR, Raman) and density functional theory (DFT) studies on 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine reveal key modes at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N vibration), consistent with the target compound’s spectral profile . Computational analyses further correlate HOMO-LUMO gaps with charge transfer efficiency, underscoring the role of the chloro substituent in modulating electronic properties .
Biological Activity
N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, focusing on its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound this compound features an imidazole ring that is crucial for its biological activity. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity Testing : A study evaluated the cytotoxic potency of several derivatives on human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The compound demonstrated IC values ranging from 2.38 to 3.77 μM , indicating potent activity against these cell lines .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | SISO | 2.38 - 3.77 |
| Reference Drug (Cisplatin) | SISO | 0.24 - 1.22 |
The anticancer effects of this compound may be attributed to multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with studies revealing increased percentages of early and late apoptotic cells upon treatment . Specifically, at IC concentrations, around 10.2% of SISO cells exhibited early apoptosis.
- Inhibition of Key Pathways : Research suggests that imidazole derivatives can influence pathways such as the epidermal growth factor receptor (EGFR) pathway and the Hedgehog signaling pathway, which are critical in tumor progression and metastasis .
- Antioxidant Properties : Some studies indicate that compounds with imidazole scaffolds possess antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its chemical structure. Variations in substituents on the imidazole ring or the phenyl group can significantly affect potency and selectivity against different cancer types.
Case Studies
A comparative analysis of various derivatives has highlighted the importance of substituent positioning and electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
